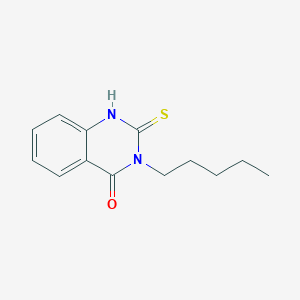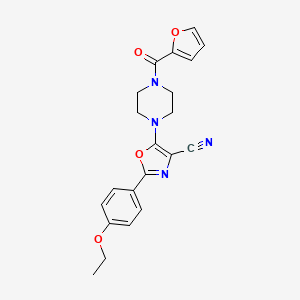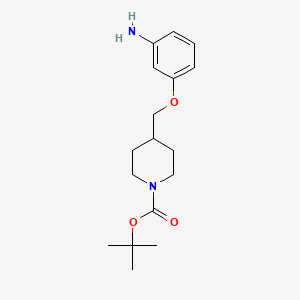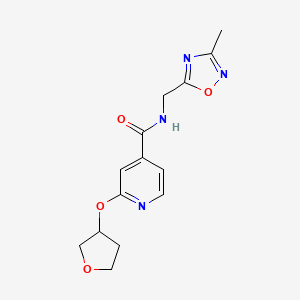
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has been the focus of scientific research in recent years. It is a member of the quinazolinone family, which has been shown to have various biological activities.
作用機序
The mechanism of action of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and RNA. It may also interact with specific receptors or ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various enzymes involved in cellular metabolism. Moreover, it has been found to have low toxicity in animal models, suggesting that it may be a safe compound for further development.
実験室実験の利点と制限
One of the advantages of using 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, such as cell proliferation, apoptosis, and inflammation. Moreover, its low toxicity and ease of synthesis make it a suitable compound for high-throughput screening assays.
However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to elucidate its mechanism of action, which may lead to the discovery of new cellular targets for drug development. Moreover, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been achieved through various methods. One of the most common methods is the reaction of 2-aminobenzamide with 3-pentanone in the presence of sulfur and a catalyst. Other methods include the use of different reagents and catalysts, such as sodium hydride and palladium acetate.
科学的研究の応用
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been found to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of different types of bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, it has been found to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-6-9-15-12(16)10-7-4-5-8-11(10)14-13(15)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYMEWVNSMHBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)


![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)



